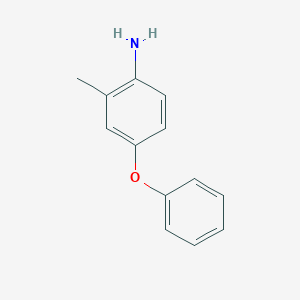

2-Methyl-4-phenoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXZCYZBCSAIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13024-16-3 | |

| Record name | 2-methyl-4-phenoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methyl-4-phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-phenoxyaniline is an aromatic amine and a diaryl ether derivative that serves as a versatile building block in organic synthesis. Its structural motif is of significant interest in medicinal chemistry and materials science. This document provides a detailed overview of its chemical properties, synthesis, potential applications, and safety information, tailored for professionals in research and development.

Chemical and Physical Properties

This compound, a substituted aniline, possesses a unique combination of a nucleophilic amino group and an electron-rich aromatic system, making it a valuable intermediate. Its core physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 13024-16-3 | [1][2] |

| Molecular Formula | C13H13NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | Solid (form may vary) | - |

| SMILES | Nc1ccc(cc1C)Oc1ccccc1 | [2] |

| MDL Number | MFCD08688317 | [1] |

Synthesis of this compound

The synthesis of this compound primarily involves two key steps: the formation of a diaryl ether bond and the reduction of a nitro group. The most common methods for creating the C-O ether linkage are the Ullmann condensation and the Buchwald-Hartwig amination.[3]

Synthetic Pathways

The general synthetic strategy involves coupling an appropriately substituted phenol with an aryl halide, followed by the reduction of an intermediate nitro compound.[3]

Caption: Comparative synthetic pathways for this compound.

While the Ullmann condensation is a classic, cost-effective method using copper catalysts, it often requires high reaction temperatures (above 150°C).[3] The palladium-catalyzed Buchwald-Hartwig reaction typically proceeds under milder conditions and has a broader substrate scope, which can be advantageous for large-scale production, especially with sensitive functional groups.[3]

Experimental Protocol: Ullmann Condensation Route

The following is a representative protocol for the synthesis of this compound via the Ullmann condensation.

Caption: Experimental workflow for the synthesis of this compound.

Step 1: C-O Bond Formation (Ullmann Condensation) [3]

-

In a reaction vessel, dissolve p-cresol (1.1 equivalents) and potassium hydroxide (1.5 equivalents) in a suitable high-boiling polar solvent like DMSO.

-

Stir the mixture and heat to approximately 80°C to facilitate the formation of the potassium phenoxide salt.[3]

-

Add 4-chloro-2-methylnitrobenzene (1.0 equivalent) and copper(I) iodide (0.1 equivalents) to the mixture.[3]

-

Heat the reaction mixture to 150-160°C and maintain for 8-12 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).[3]

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.[3]

Step 2: Nitro Group Reduction [3]

-

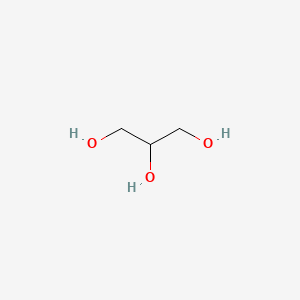

In a separate flask, prepare a slurry of iron powder (3-5 equivalents) in a mixture of ethanol and water.

-

Add a catalytic amount of ammonium chloride (0.2 equivalents) and heat the mixture to reflux (approximately 80°C).[3]

-

Dissolve the crude nitro-intermediate from the previous step in ethanol and add it dropwise to the refluxing iron slurry.[3]

-

Monitor the reduction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Development and Research

Phenoxyaniline and its derivatives are a significant class of compounds in medicinal chemistry.[4] The diaryl ether linkage provides a stable and versatile scaffold for developing molecules with tailored pharmacokinetic and electronic properties.[4] This structural motif is found in compounds with a broad spectrum of biological activities.[4]

Derivatives of phenoxyaniline have been investigated for their potential to inhibit various enzymes and signaling pathways implicated in diseases such as cancer and inflammation.[4][5] For example, phenoxyaniline is an intermediate in the synthesis of the anti-inflammatory drug Nimesulide.[5] The core structure serves as a valuable starting point for creating new therapeutic agents.[5] While specific pathways for this compound are not extensively documented, its structural similarity to known kinase inhibitors suggests its potential as a scaffold in this area.

Caption: Potential applications derived from the this compound scaffold.

Safety and Handling

This compound is classified as an irritant.[1] Appropriate safety precautions should be taken when handling this compound.

Hazard Identification

| Hazard Statement | Code | Reference |

| May cause an allergic skin reaction. | H317 | [1] |

| Causes serious eye irritation. | H319 | [1] |

| Harmful if swallowed, in contact with skin, or if inhaled. | H302 + H312 + H332 | [6] |

| Suspected of causing genetic defects. | H341 | [6] |

Recommended Safety Precautions

| Precautionary Statement | Code | Reference |

| Wear protective gloves/protective clothing/eye protection/face protection. | P280 | [7] |

| Avoid breathing mist or vapors. | P261 | [6] |

| Wash skin thoroughly after handling. | P264 | [6] |

| Do not eat, drink or smoke when using this product. | P270 | [7] |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 | [7] |

| IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. | P301+P312+P330 | [7] |

It is essential to handle this compound in a well-ventilated area, preferably in a fume hood.[6] Store the compound in a tightly closed container in a cool, dry place.[8] Always consult the full Safety Data Sheet (SDS) from the supplier before use.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-phenoxyaniline is an aromatic amine derivative with a molecular structure that incorporates a substituted aniline ring linked to a phenyl group via an ether bond. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and material properties exhibited by phenoxyaniline derivatives. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design, synthesis optimization, and the development of novel materials. This technical guide provides a comprehensive overview of its key physicochemical parameters, experimental protocols for their determination, and insights into its potential metabolic pathways.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. The following tables summarize the available quantitative data for this compound and its close structural isomers, which can provide valuable estimations.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 13024-16-3 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₃NO | [1][3] |

| Molecular Weight | 199.25 g/mol | [3] |

Table 2: Quantitative Physicochemical Data of this compound and Related Compounds

| Property | This compound | 4-Methyl-2-phenoxyaniline (Isomer) | 4-Phenoxyaniline (Analogue) |

| Melting Point (°C) | Data not available | Data not available | 82-84 (experimental)[5][6] |

| Boiling Point (°C) | Data not available | 213-214 @ 55 Torr (predicted)[7] | 320 @ 760 mmHg (predicted)[5] |

| pKa | Data not available | 4.57 ± 0.10 (predicted)[7] | 4.75 ± 0.10 (predicted)[6] |

| logP (XlogP) | 2.8 (predicted)[8] | Data not available | 2.36 (predicted)[5] |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as ethanol, acetone, and dimethylformamide.[9][10] | Data not available | < 1 g/L in water (20 °C)[5][6] |

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of this compound. The following sections provide established protocols that can be adapted for this specific compound.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process: an Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the corresponding aniline.

Step 1: Ullmann Condensation for Diaryl Ether Formation

This step involves the copper-catalyzed reaction between a substituted phenol and an aryl halide.

-

Reactants: 4-chloro-2-methylnitrobenzene and phenol.

-

Catalyst: Copper(I) iodide.

-

Base: Potassium hydroxide.

-

Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve phenol and potassium hydroxide in the chosen solvent in a reaction flask.

-

Add 4-chloro-2-methylnitrobenzene and copper(I) iodide to the mixture.

-

Heat the reaction mixture to a high temperature (typically >150 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro-intermediate.

-

Step 2: Reduction of the Nitro Group

The nitro-intermediate is then reduced to the final aniline product, commonly using iron in an acidic medium (Béchamp reduction).

-

Reactants: The crude nitro-intermediate from Step 1.

-

Reducing Agent: Iron powder.

-

Acid: A catalytic amount of ammonium chloride or acetic acid.

-

Solvent: Ethanol/water mixture.

-

Procedure:

-

Suspend iron powder in a mixture of ethanol and water in a reaction flask.

-

Add a catalytic amount of ammonium chloride or acetic acid and heat the mixture to reflux.

-

Dissolve the nitro-intermediate in ethanol and add it dropwise to the refluxing iron slurry.

-

Maintain reflux for several hours until the reduction is complete (monitored by TLC).

-

Filter the hot reaction mixture through a pad of celite to remove iron salts.

-

Concentrate the filtrate to remove ethanol.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield crude this compound.

-

The final product can be purified by recrystallization or column chromatography.

-

Determination of Physicochemical Properties

Standard laboratory methods can be employed to determine the key physicochemical properties of the synthesized this compound.

-

Melting Point: Determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

Boiling Point: For small quantities, the micro-boiling point method using a Thiele tube is suitable. A small sample is heated in a tube with an inverted capillary, and the temperature at which a steady stream of bubbles emerges and then ceases upon cooling is recorded.

-

Solubility: The equilibrium solubility can be determined by adding an excess of the compound to a known volume of solvent, agitating the mixture at a constant temperature until equilibrium is reached, and then quantifying the concentration of the dissolved compound in the supernatant using a suitable analytical technique like HPLC.

-

pKa: Potentiometric titration is a common method. A solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is determined from the inflection point of the titration curve.

-

logP (Octanol-Water Partition Coefficient): The shake-flask method is the classical approach. A solution of the compound is prepared in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentrations in the octanol and water phases.

Potential Metabolic Pathways

Aniline derivatives are known to undergo metabolic transformations in biological systems, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[11][12][13] The primary metabolic pathways for compounds like this compound are expected to be N-acetylation and oxidation.

-

N-Acetylation: The amino group can be acetylated by N-acetyltransferases (NATs) to form the corresponding acetamide. This is a common detoxification pathway for aromatic amines.

-

Oxidation: The aromatic rings can be hydroxylated at various positions by CYP450 enzymes. The methyl group can also be oxidized to a hydroxymethyl group and further to a carboxylic acid. The nitrogen atom can also be oxidized to form nitroso and nitro derivatives.

The specific CYP isoforms involved in the metabolism of phenoxyaniline derivatives can vary, but CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are major contributors to the metabolism of a wide range of xenobiotics.[11][14][15]

Visualizations

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Physicochemical Property Determination Workflow

Caption: Workflow for the determination of key physicochemical properties.

Potential Metabolic Pathways

Caption: Potential metabolic pathways of this compound.

References

- 1. 1pchem.com [1pchem.com]

- 2. ivychem.com [ivychem.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. This compound | 13024-16-3 [sigmaaldrich.com]

- 5. 4-Phenoxyaniline | CAS#:139-59-3 | Chemsrc [chemsrc.com]

- 6. 4-Phenoxyaniline CAS#: 139-59-3 [m.chemicalbook.com]

- 7. 60287-69-6 CAS MSDS (4-METHYL-2-PHENOXYANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. PubChemLite - this compound (C13H13NO) [pubchemlite.lcsb.uni.lu]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [guidechem.com]

- 11. Drug Metabolism by CYP450 Enzymes - Proteopedia, life in 3D [proteopedia.org]

- 12. cdn.ymaws.com [cdn.ymaws.com]

- 13. Drug Metabolism: Cytochrome P450 (2020) | F. Peter Guengerich | 1 Citations [scispace.com]

- 14. Effect of diphenoxylate on CYP450 isoforms activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Which cytochrome P450 metabolizes phenazepam? Step by step in silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-4-phenoxyaniline

This guide provides a detailed overview of the molecular structure, weight, and other key chemical properties of 2-Methyl-4-phenoxyaniline, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Identification

This compound is an aromatic organic compound containing three functional groups: an amino group (-NH2), a methyl group (-CH3), and a phenoxy group (-O-C6H5) attached to a benzene ring. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H13NO | [1][2] |

| Molecular Weight | 199.25 g/mol | [1] |

| Monoisotopic Mass | 199.09972 Da | [2] |

| CAS Number | 13024-16-3 | [1][3][4] |

| SMILES | CC1=C(C=CC(=C1)OC2=CC=CC=C2)N | [2] |

| InChI | InChI=1S/C13H13NO/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 | [2] |

| InChIKey | LOXZCYZBCSAIIF-UHFFFAOYSA-N | [2] |

Molecular Structure

The molecular structure of this compound consists of a central aniline ring substituted with a methyl group at the second position and a phenoxy group at the fourth position.

References

A Technical Guide to the Spectral Data of 2-Methyl-4-phenoxyaniline

Abstract: This technical guide provides a comprehensive overview of the available spectral data for 2-Methyl-4-phenoxyaniline. Due to the limited availability of experimentally determined spectra for this specific molecule, this document presents predicted mass spectrometry data alongside a detailed analysis of experimentally obtained spectral data for the closely related isomers, 2-phenoxyaniline and 4-phenoxyaniline. These isomers serve as valuable reference compounds for predicting the spectral characteristics of this compound. This guide includes detailed experimental protocols for common spectroscopic techniques and a representative synthetic workflow. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a substituted diaryl ether, a structural motif of interest in medicinal chemistry and materials science. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such compounds. However, a comprehensive search of publicly available databases reveals a lack of experimentally determined spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound.

This guide bridges this data gap by providing:

-

Predicted mass spectrometry data for this compound.

-

A detailed summary of the experimental spectral data for the isomers 2-phenoxyaniline and 4-phenoxyaniline to infer the expected spectral features.

-

Generalized experimental protocols for acquiring NMR, IR, and MS data.

-

A representative synthetic workflow for the preparation of phenoxyanilines via the Ullmann condensation.

Spectral Data

Predicted Mass Spectrometry Data for this compound

Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase.

| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 200.1070 | 142.6 |

| [M+Na]⁺ | 222.0889 | 150.8 |

Experimental Spectral Data for Isomeric Reference Compounds

The following sections present the experimental spectral data for 2-phenoxyaniline and 4-phenoxyaniline, which can be used to estimate the spectral properties of this compound.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.27 | t | 2H | Ar-H |

| 7.01 | t | 1H | Ar-H |

| 6.93 | d | 2H | Ar-H |

| 6.87 | d | 2H | Ar-H |

| 6.67 | d | 2H | Ar-H |

| 3.5 (broad s) | s | 2H | -NH₂ |

¹³C NMR

Note: Specific peak assignments for ¹³C NMR of 4-phenoxyaniline were not fully detailed in the available search results.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description |

| 3435, 3350 | N-H stretching (amine) |

| 3050 | Aromatic C-H stretching |

| 1620 | N-H bending (amine) |

| 1500 | Aromatic C=C stretching |

| 1230 | C-O-C stretching (aryl ether) |

| 870, 750 | Aromatic C-H bending |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 185 | 100% | [M]⁺ |

| 108 | High | [M - C₆H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

¹H NMR

Note: A detailed, peak-listed ¹H NMR spectrum for 2-phenoxyaniline was not available in the search results.

¹³C NMR (in CDCl₃)

| Chemical Shift (δ) ppm |

| 158.6 |

| 143.1 |

| 137.9 |

| 129.8 |

| 122.9 |

| 121.1 |

| 119.0 |

| 118.6 |

| 116.3 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description |

| 3450, 3370 | N-H stretching (amine) |

| 3060 | Aromatic C-H stretching |

| 1625 | N-H bending (amine) |

| 1510 | Aromatic C=C stretching |

| 1240 | C-O-C stretching (aryl ether) |

| 745 | Aromatic C-H bending (ortho-disubstituted) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 185 | 100% | [M]⁺ |

| 168 | Moderate | [M - NH₃]⁺ |

| 108 | High | [M - C₆H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for phenoxyaniline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Sample Introduction: Introduce the sample solution into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Synthetic and Analytical Workflows

The following diagrams illustrate a typical synthetic route for phenoxyanilines and a general workflow for their spectroscopic analysis.

Conclusion

This technical guide has compiled the available predicted and comparative experimental spectral data for this compound. By presenting the data for the isomers 2-phenoxyaniline and 4-phenoxyaniline, a reasonable estimation of the expected spectral characteristics for the title compound can be made. The provided experimental protocols and workflows serve as a practical resource for researchers engaged in the synthesis and characterization of phenoxyaniline derivatives. The development and publication of experimentally determined spectral data for this compound would be a valuable contribution to the scientific community.

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Methyl-4-phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Methyl-4-phenoxyaniline. Phenoxyaniline derivatives are of significant interest in medicinal chemistry and materials science, making a thorough understanding of their structural characterization essential.[1] This document outlines the predicted ¹H NMR spectral data, a standard experimental protocol for its acquisition, and a logical visualization of the molecular structure with proton assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on the analysis of substituent effects on aromatic systems, including substituted anilines and diphenyl ethers.[2][3][4] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | ~ 6.7 - 6.9 | Doublet (d) | 1H | J(H3,H5) = ~2.5 Hz (meta) |

| H-5 | ~ 6.8 - 7.0 | Doublet of Doublets (dd) | 1H | J(H5,H6) = ~8.5 Hz (ortho), J(H5,H3) = ~2.5 Hz (meta) |

| H-6 | ~ 6.6 - 6.8 | Doublet (d) | 1H | J(H6,H5) = ~8.5 Hz (ortho) |

| H-2', H-6' | ~ 7.0 - 7.2 | Doublet of Doublets (dd) or Multiplet (m) | 2H | J(ortho) = ~7-9 Hz, J(meta) = ~2-3 Hz |

| H-3', H-5' | ~ 7.3 - 7.5 | Triplet of Doublets (td) or Multiplet (m) | 2H | J(ortho) = ~7-9 Hz, J(meta) = ~2-3 Hz |

| H-4' | ~ 7.1 - 7.3 | Triplet (t) | 1H | J(ortho) = ~7-9 Hz |

| -CH₃ | ~ 2.1 - 2.3 | Singlet (s) | 3H | N/A |

| -NH₂ | ~ 3.5 - 4.5 | Broad Singlet (br s) | 2H | N/A |

Structural Assignment and Rationale

The predicted chemical shifts are based on the electronic effects of the substituents on the two aromatic rings. The amino (-NH₂) group is a strong electron-donating group, which shields the protons on the aniline ring, causing them to appear at a relatively higher field (lower ppm).[4][5] Conversely, the phenoxy group has a moderate electron-withdrawing inductive effect but also an electron-donating resonance effect.

The methyl group (-CH₃) is a weakly electron-donating group. The protons on the phenoxy ring are expected to resonate at chemical shifts typical for a substituted benzene ring.[3][6] The broadness of the -NH₂ signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standard methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.[7]

-

The spectrometer should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for proton NMR.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.

-

Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

-

Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

4. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed.

-

The resulting spectrum should be phase-corrected and baseline-corrected.

-

The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm).

-

Integration of the signals should be performed to determine the relative number of protons.

-

The multiplicities and coupling constants of the signals should be analyzed.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the predicted proton assignments.

References

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-4-phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

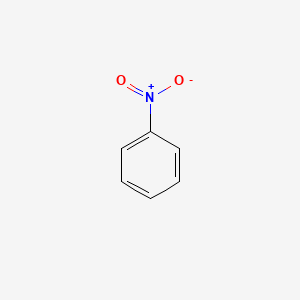

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-4-phenoxyaniline. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide synthesizes established fragmentation principles of aromatic amines, ethers, and substituted anilines to propose a likely fragmentation pathway. This information is crucial for the identification, characterization, and quality control of this and structurally related compounds in research and drug development.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is anticipated to be characterized by a prominent molecular ion peak and a series of fragment ions resulting from the cleavage of the ether linkage, the aniline moiety, and rearrangements of the aromatic systems. The molecular weight of this compound (C₁₃H₁₃NO) is 199.25 g/mol , and its monoisotopic mass is approximately 199.10 Da.

Key Fragmentation Mechanisms

The fragmentation of this compound under electron ionization is expected to be governed by the following key mechanisms:

-

Alpha-Cleavage: The bond adjacent to the nitrogen atom and the ether oxygen are susceptible to cleavage.

-

Aromatic Ring Fragmentation: The stability of the aromatic rings will lead to characteristic fragment ions.

-

Rearrangements: Hydrogen rearrangements and ring expansions are common in the fragmentation of aromatic compounds.

Proposed Fragmentation Pattern

The proposed fragmentation pathway for this compound is initiated by the ionization of the molecule to form the molecular ion (M⁺˙) at m/z 199. The subsequent fragmentation is expected to proceed through several competing pathways:

-

Formation of [M-H]⁺ (m/z 198): A common fragmentation for anilines is the loss of a hydrogen radical from the amino group, leading to a stable ion.

-

Cleavage of the Ether Bond:

-

Loss of the Phenoxy Radical (•OC₆H₅): This would result in a fragment at m/z 106, corresponding to the 2-methylaniline radical cation.

-

Loss of the Phenyl Radical (•C₆H₅): Cleavage of the C-O bond with charge retention on the oxygen-containing fragment would lead to an ion at m/z 122.

-

-

Formation of the Tropylium Ion (m/z 91): The 2-methylaniline fragment (m/z 106) can undergo rearrangement and loss of a neutral species to form the stable tropylium ion.

-

Loss of CO: Aromatic ethers can undergo rearrangement to expel a molecule of carbon monoxide, leading to further fragmentation.

-

Formation of Phenol Radical Cation (m/z 94): Rearrangement and cleavage can lead to the formation of the phenol radical cation.

-

Formation of Phenyl Cation (m/z 77): Loss of the phenoxy group followed by further fragmentation of the remaining aromatic ring can produce the phenyl cation.

Data Presentation: Summary of Predicted Fragment Ions

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative intensities are qualitative predictions based on the expected stability of the ions.

| m/z | Proposed Structure/Formula | Predicted Relative Intensity | Fragmentation Pathway |

| 199 | [C₁₃H₁₃NO]⁺˙ | High | Molecular Ion (M⁺˙) |

| 198 | [C₁₃H₁₂NO]⁺ | Moderate | Loss of H• from the amino group |

| 122 | [C₇H₆NO]⁺ | Moderate | Loss of •C₆H₅ |

| 106 | [C₇H₈N]⁺˙ | High | Loss of •OC₆H₅ |

| 94 | [C₆H₆O]⁺˙ | Moderate | Rearrangement and cleavage leading to phenol radical cation |

| 91 | [C₇H₇]⁺ | Moderate to High | Rearrangement of the m/z 106 fragment |

| 77 | [C₆H₅]⁺ | Moderate | Loss of the phenoxy group and subsequent fragmentation |

| 65 | [C₅H₅]⁺ | Low to Moderate | Fragmentation of the phenyl ring |

Experimental Protocols: Acquiring the Mass Spectrum

A standard method for obtaining the mass spectrum of a solid, semi-volatile compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation

-

Dissolution: Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., 1 mL of methanol or dichloromethane).

-

Dilution: Prepare a dilute solution (e.g., 1-10 µg/mL) for injection into the GC-MS system.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph:

-

Injection Port: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 280 °C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

-

Data Acquisition and Analysis

-

Injection: Inject 1 µL of the prepared sample solution into the GC-MS.

-

Data Acquisition: Acquire the mass spectral data throughout the chromatographic run.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak by averaging the scans across the peak and subtracting the background spectrum.

-

Analyze the fragmentation pattern and compare it with the predicted data.

-

Visualization of Proposed Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound upon electron ionization.

Caption: Proposed EI fragmentation of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of this compound. The proposed pathways and fragment ions serve as a valuable reference for the analysis of this compound and its analogs. Experimental verification using the provided protocol is recommended to confirm and refine this predicted fragmentation pattern. This information will aid researchers and scientists in the unambiguous identification and structural elucidation of novel compounds in the fields of chemical synthesis and drug development.

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Methyl-4-phenoxyaniline

Disclaimer: Extensive literature searches did not yield publicly available, experimental infrared (IR) spectroscopy data specifically for 2-Methyl-4-phenoxyaniline. The information presented in this guide is therefore a predictive analysis based on the known vibrational frequencies of its constituent functional groups: a primary aromatic amine, a di-aryl ether, a substituted aromatic ring, and a methyl group. This guide is intended for researchers, scientists, and drug development professionals to anticipate the spectral characteristics of this molecule.

Predicted Infrared Spectral Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. An IR spectrum is generated by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. The structure of this compound contains several key functional groups whose characteristic vibrations can be predicted.

The primary amine (-NH₂) group is expected to show two distinct, sharp to medium intensity stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes.[1][2] Aromatic primary amines also exhibit a characteristic N-H bending (scissoring) vibration between 1580-1650 cm⁻¹.[3] The C-N stretching of an aromatic amine produces a strong band, typically in the 1250-1335 cm⁻¹ range.[3]

The molecule's aromatic nature will be evident from several absorptions. C-H stretching vibrations from the benzene rings are expected to appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[4][5] In-ring carbon-carbon stretching vibrations will produce a series of sharp, medium-intensity bands in the 1400-1600 cm⁻¹ region.[6][7] Additionally, weak overtone and combination bands characteristic of aromatic compounds may be observed between 1665-2000 cm⁻¹.[5]

The di-aryl ether linkage (Ar-O-Ar) is characterized by a strong, prominent C-O-C asymmetric stretching band, which typically appears in the 1200-1275 cm⁻¹ region. The aliphatic C-H bonds of the methyl group will give rise to stretching absorptions in the 2850-3000 cm⁻¹ range.[7]

The following table summarizes the expected vibrational frequencies for this compound.

Data Presentation: Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | 3300 - 3500 (two bands) | Medium, Sharp |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | Methyl Group (-CH₃) | 2850 - 2960 | Medium |

| N-H Bend (Scissoring) | Primary Aromatic Amine | 1580 - 1650 | Medium |

| C=C In-Ring Stretch | Aromatic Ring | 1400 - 1600 (multiple bands) | Medium to Weak |

| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |

| Asymmetric C-O-C Stretch | Di-aryl Ether | 1200 - 1275 | Strong |

| C-H Out-of-Plane Bend | Aromatic Ring | 675 - 900 | Strong |

Experimental Protocols

To obtain an infrared spectrum of a solid sample like this compound, two common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

3.1 Potassium Bromide (KBr) Pellet Method

This is a traditional transmission method for analyzing solid samples.

-

Sample Preparation: Using an agate mortar and pestle, grind 1-2 mg of the this compound sample to a fine powder.[8]

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder to the mortar.[8][9] The typical sample-to-KBr ratio is about 1:100.[10] Mix thoroughly and grind the two components together until a homogeneous, fine powder is achieved. Work quickly to minimize moisture absorption by the KBr.[8]

-

Pellet Formation: Transfer the powder mixture into a pellet-forming die. Place the die into a hydraulic press.[11]

-

Pressing: Apply a force of approximately 8-10 tons for several minutes.[11] This pressure causes the KBr to become plastic and form a thin, transparent, or translucent pellet containing the dispersed sample.[8]

-

Background Measurement: Prepare a blank pellet using only KBr powder. Run a background spectrum with this blank pellet to correct for atmospheric interference and any absorption from the KBr itself.[8]

-

Sample Measurement: Place the sample pellet in the spectrometer's sample holder and acquire the infrared spectrum.

3.2 Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR is a modern, rapid, and versatile technique that requires minimal sample preparation.[12][13]

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond, zinc selenide) is clean.[14] Record a background spectrum of the empty, clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the surface of the ATR crystal.[13]

-

Applying Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. This ensures good, uniform contact, which is critical for obtaining a high-quality spectrum.[13][14]

-

Data Acquisition: Acquire the FTIR spectrum. The IR beam is directed through the ATR crystal and reflects internally at the crystal-sample interface. An "evanescent wave" penetrates a few microns into the sample, where absorption occurs.[12][15]

-

Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[13]

Visualization of Experimental Workflow

Caption: Generalized workflow for FTIR spectroscopic analysis.

References

- 1. Amine - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. shimadzu.com [shimadzu.com]

- 9. scienceijsar.com [scienceijsar.com]

- 10. pelletpressdiesets.com [pelletpressdiesets.com]

- 11. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 12. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 13. agilent.com [agilent.com]

- 14. m.youtube.com [m.youtube.com]

- 15. mt.com [mt.com]

The Multifaceted Therapeutic Potential of Phenoxyaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenoxyaniline and its structural analogs, phenoxazines, have emerged as a versatile and promising class of compounds in medicinal chemistry. The core structure, featuring a diaryl ether linkage between a phenyl and an aniline moiety, provides a unique scaffold that has been extensively modified to generate derivatives with a broad spectrum of biological activities. These activities range from anticancer and anti-inflammatory to antimicrobial and kinase inhibitory effects, positioning phenoxyaniline derivatives as compelling candidates for novel therapeutic development. This technical guide provides an in-depth overview of the key biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity: Targeting Key Cellular Processes

Phenoxyaniline derivatives have demonstrated significant potential as anticancer agents by modulating critical cellular processes such as cell growth, viability, and apoptosis.[1][2] Their efficacy has been observed across a variety of cancer cell lines, highlighting the broad applicability of this chemical scaffold in oncology.

One of the key mechanisms through which phenoxyaniline derivatives exert their anticancer effects is the inhibition of signaling pathways that are frequently dysregulated in cancer.[1] For instance, they have been identified as potent inhibitors of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade that controls cell proliferation and survival.[1]

Furthermore, certain phenoxazine derivatives have been shown to induce apoptosis in various cancer cells, including those from human melanoma, pancreatic cancer, neuroblastoma, glioma, and multiple myeloma.[3] Some derivatives have also been investigated as G4-quadruplex stabilizing ligands, which is a promising anticancer strategy.[4] Benzo[a]phenoxazine derivatives have been shown to selectively target cancer cells and induce cell death through lysosomal membrane permeabilization.[5]

Quantitative Anticancer Data

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Phenoxazine Derivatives | Lung Adenocarcinoma (A549) | CC50 | Nanomolar range | [4] |

| Phenoxazine Derivatives | Human Liver Cancer (HepG2) | CC50 | Nanomolar range | [4] |

| Phenoxazine Derivatives | Breast Cancer (MCF7) | CC50 | Micromolar range | [4] |

| Benzo[a]phenoxazine C9 | Colorectal Cancer (RKO) | IC50 | Low micromolar | [5] |

| Benzo[a]phenoxazine A36 | Colorectal Cancer (RKO) | IC50 | Low micromolar | [5] |

| Benzo[a]phenoxazine A42 | Colorectal Cancer (RKO) | IC50 | Low micromolar | [5] |

| Benzo[a]phenoxazine C9 | Breast Cancer (MCF7) | IC50 | Low micromolar | [5] |

| Benzo[a]phenoxazine A36 | Breast Cancer (MCF7) | IC50 | Low micromolar | [5] |

| Benzo[a]phenoxazine A42 | Breast Cancer (MCF7) | IC50 | Low micromolar | [5] |

| Thieno[3,2-d]pyrimidine derivative 15e | Melanoma (A375) | IC50 | 0.58 µM | [6] |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phenoxyaniline derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the phenoxyaniline derivative in the complete culture medium.

-

Remove the overnight culture medium and treat the cells with various concentrations of the phenoxyaniline derivative. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[1]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity

Phenoxyaniline derivatives have also been investigated for their anti-inflammatory properties. Certain substituted (2-phenoxyphenyl)acetic acids have shown considerable anti-inflammatory activity in adjuvant arthritis tests.[7] For instance, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid (fenclofenac) was identified as having a favorable combination of potency and low toxicity.[7]

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. For example, some 9-phenoxyacridine derivatives have been shown to inhibit the degranulation of mast cells and the secretion of lysosomal enzymes from neutrophils.[8][9] Additionally, certain derivatives can inhibit the formation of tumor necrosis factor-alpha (TNF-α).[8]

Quantitative Anti-inflammatory Data

| Compound Class | Target/Assay | Activity Metric | Value (µM) | Reference |

| 9-(4-formylphenoxy)acridine derivatives (2b-2e) | Rat peritoneal mast cell degranulation | IC50 | 4.7 - 13.5 | [8] |

| 9-Phenoxyacridine derivatives (2c, 3b, 3c, 5a) | Neutrophil lysosomal enzyme secretion | IC50 | 4.3 - 18.3 | [8] |

| 9-Phenoxyacridine derivatives (2d, 3a, 4) | TNF-α formation in N9 cells | IC50 | < 10 | [8] |

Antimicrobial Activity

The phenoxyaniline scaffold has also served as a basis for the development of antimicrobial agents. Various derivatives have demonstrated activity against a range of bacteria and fungi.[10][11][12] For example, certain phenoxazine derivatives have shown significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus sp.) and Gram-negative (e.g., Klebsiella sp., Proteus vulgaris, Shigella flexneri, Vibrio cholerae) bacteria.[13]

Furthermore, some N-substituted-β-amino acid derivatives containing a benzo[b]phenoxazine moiety have exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger.[10][14]

Experimental Protocol: Agar Well Diffusion Method

This is a widely used method for preliminary screening of antimicrobial activity.[15]

Materials:

-

Bacterial strains (e.g., ESBL-producing E. coli, MRSA)

-

Nutrient agar plates

-

Sterile cork borer

-

Phenoxyaniline derivative solutions at various concentrations

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test bacteria.

-

Spread the bacterial inoculum uniformly over the surface of a nutrient agar plate.

-

Using a sterile cork borer, create wells of a specific diameter in the agar.

-

Add a defined volume of the phenoxyaniline derivative solution at different concentrations into the wells. Also, add the positive and negative controls to separate wells.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Kinase Inhibition

The structural features of phenoxyaniline and its related heterocyclic systems, such as quinoxalines and quinazolines, make them suitable candidates for kinase inhibitors.[6][16] Kinases are crucial enzymes in cellular signaling, and their aberrant activity is a hallmark of many diseases, particularly cancer.[16]

Phenoxyaniline derivatives have been shown to inhibit several kinases, including MEK1, platelet-derived growth factor receptor (PDGFR) tyrosine kinase, and PI3 kinase p110alpha.[1][6][17] The ability of these compounds to fit into the ATP-binding pocket of kinases and disrupt their function is a key aspect of their therapeutic potential.

Quantitative Kinase Inhibition Data

| Compound Class | Kinase Target | Activity Metric | Value (nM) | Reference |

| 6,7-dimethoxyquinoline derivatives | PDGF-RTK | IC50 | ≤ 20 | [17] |

| Thieno[3,2-d]pyrimidine derivative 15e | PI3K p110alpha | IC50 | 2.0 | [6] |

Experimental Protocol: MEK Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescent-based assay to measure kinase activity and inhibition.[1]

Materials:

-

Active MEK protein

-

Inactive downstream substrate (e.g., ERK2 K54R)

-

ATP

-

Phenoxyaniline inhibitor compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer

-

Microplate reader with luminescence detection

Procedure:

-

Prepare serial dilutions of the phenoxyaniline inhibitor in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the inhibitor dilutions, active MEK protein, the substrate, and ATP to initiate the kinase reaction.

-

Incubate at the optimal temperature for the kinase reaction.

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.

-

The amount of ADP formed is proportional to the kinase activity, and the luminescence signal is inversely correlated with kinase activity.

-

Calculate the percent inhibition and determine the IC50 value.

Other Biological Activities

Beyond the major areas discussed, phenoxyaniline derivatives have shown potential in other therapeutic areas. These include:

-

Na+/Ca2+ Exchanger Inhibition: Certain 2-phenoxyaniline derivatives are effective inhibitors of the Na+/Ca2+ exchange system, which could be beneficial in treating ischemic diseases of the heart, brain, and kidneys.[18]

-

Neuroprotection: Some amides of 4-phenoxyaniline have demonstrated considerable neuroprotective activity in models of neuronal cell death.[19]

-

CYP450 Inhibition: Phenoxyaniline analogues have been used to study the interactions with and inhibition of cytochrome P450 enzymes, such as CYP2B6, which are important for xenobiotic metabolism.[20]

Conclusion

The phenoxyaniline scaffold has proven to be a remarkably fruitful starting point for the development of a diverse array of biologically active compounds. The derivatives discussed in this guide highlight the significant potential of this chemical class in addressing a wide range of therapeutic needs, from oncology and inflammation to infectious diseases. The continued exploration of structure-activity relationships, coupled with modern drug design strategies, will undoubtedly lead to the discovery of even more potent and selective phenoxyaniline-based therapeutics in the future. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer effects of phenoxazine derivatives revealed by inhibition of cell growth and viability, disregulation of cell cycle, and apoptosis induction in HTLV-1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer activity of G4-targeting phenoxazine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-inflammatory evaluation of 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medicinal and Biological Significance of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach | MDPI [mdpi.com]

- 16. bioengineer.org [bioengineer.org]

- 17. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of 2-Methyl-4-phenoxyaniline Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-4-phenoxyaniline scaffold is a key pharmacophore whose structural versatility has positioned it as a promising starting point for the development of novel therapeutics. As a diaryl ether, this core structure offers a stable and synthetically accessible framework, allowing for extensive chemical modifications to fine-tune its pharmacological properties. Research into phenoxyaniline derivatives has revealed a breadth of biological activities, with particular promise in oncology and cardiovascular medicine. These compounds have been shown to modulate the activity of critical cellular targets, including protein kinases and ion exchange systems.

This technical guide provides a comprehensive overview of the current state of research on this compound and related phenoxyaniline derivatives in drug discovery. It details their synthesis, summarizes key quantitative biological data, provides in-depth experimental protocols for their evaluation, and visualizes the cellular pathways they modulate.

Synthesis of the Phenoxyaniline Scaffold

The construction of the phenoxyaniline core primarily relies on the formation of the diaryl ether bond. The two most common and effective methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination.[1]

A generalized workflow for the synthesis of phenoxyaniline derivatives is depicted below. This typically involves the coupling of a substituted phenol with a substituted aniline precursor, followed by purification and characterization.

Caption: Generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming diaryl ethers. In the context of phenoxyaniline synthesis, this typically involves the coupling of a phenol with an aryl halide.[1]

General Procedure:

-

To a solution of the selected phenol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (2.0 eq.).

-

Add a copper catalyst, such as copper(I) iodide (0.1 eq.).

-

To this mixture, add the substituted aryl halide (e.g., 2-chloro-5-nitrotoluene) (1.0 eq.).

-

Heat the reaction mixture at a specified temperature (e.g., 150°C) for a designated time (e.g., 2-8 hours), monitoring the progress by Thin Layer Chromatography (TLC).[1][2]

-

After completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate.[2]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired phenoxyaniline precursor.

Pharmacological Activity of Phenoxyaniline Derivatives

Phenoxyaniline derivatives have demonstrated significant potential as modulators of key cellular signaling pathways implicated in various diseases. The primary areas of investigation include their roles as inhibitors of protein kinases and the Na⁺/Ca²⁺ exchange system.

Inhibition of the Na⁺/Ca²⁺ Exchange System

The sodium-calcium (Na⁺/Ca²⁺) exchanger (NCX) is a critical membrane protein for maintaining calcium homeostasis in cells. Its dysregulation is implicated in conditions such as ischemia-reperfusion injury, making it an attractive therapeutic target.[1][3] Certain 2-phenoxyaniline derivatives have been identified as potent inhibitors of the NCX system.[4]

Quantitative Data: Inhibition of Na⁺/Ca²⁺ Exchange by 2-Phenoxyaniline Derivatives

| Compound Number | R¹ | R² | R³ | Na⁺/Ca²⁺ Exchange Activity (% of control at 1 µM)[2] |

| 3 | H | 3-F | H | 38 |

| 4 | H | 3-F | 5-F | 27 |

| 5 | Ethoxy | 3-F | H | 43 |

| 6 | Ethoxy | 3-F | 5-F | 39 |

| 7 | Propoxy | 3-F | H | 33 |

| 8 | Propoxy | 3-F | 5-F | 47 |

| 10 | Ethoxy | 3-NO₂ | 5-F | 45 |

Data extracted from patent US6162832A. The core structure is a 2-phenoxyaniline. R¹, R², and R³ refer to substituents on the phenoxy ring.[2][4]

The inhibitory effect of 2-phenoxyaniline derivatives on the Na⁺/Ca²⁺ exchange system can be evaluated using sarcolemmal vesicles.[2]

Materials:

-

Sarcolemmal vesicles isolated from cardiac tissue.

-

Sodium-containing solution: 160 mM NaCl, 20 mM Tris-HCl (pH 7.4).

-

Potassium-containing solution: 160 mM KCl, 20 mM Tris-HCl (pH 7.4).

-

[⁴⁵Ca]-calcium chloride solution: 20 µM [⁴⁵Ca]Cl₂, 160 mM KCl, 20 mM MOPS-Tris (pH 7.4).

-

Lanthanum chloride solution: 10 mM LaCl₃, 160 mM KCl, 20 mM MOPS-Tris (pH 7.4).

-

Test compounds dissolved in dimethyl sulfoxide (DMSO).

-

Nitrocellulose filters.

-

Scintillation counter.

Procedure:

-

Suspend the sarcolemmal vesicles in the sodium-containing solution to a protein concentration of 1.5 mg/ml and incubate for 1 hour to load Na⁺ into the vesicles.

-

To 2.5 µl of the Na⁺-loaded vesicles, add 125 µl of the [⁴⁵Ca]-calcium chloride solution to initiate Ca²⁺ uptake.

-

After 10 seconds, add 900 µl of ice-cooled lanthanum chloride solution to stop the reaction.

-

Recover the vesicles on a nitrocellulose filter by suction filtration and wash three times with the lanthanum chloride solution.

-

Determine the concentration of Ca²⁺ uptake in the vesicles by measuring the ⁴⁵Ca radioactivity with a scintillation counter.

-

To determine Na⁺/Ca²⁺ exchange activity-independent Ca²⁺ uptake, repeat the procedure using the potassium-containing solution instead of the sodium-containing solution.

-

Evaluate the inhibitory effect of the test compounds by adding them as a DMSO solution and comparing the results to a vehicle-treated control group.

Inhibition of Protein Kinase Signaling Pathways

The MAPK/ERK pathway is a critical regulator of cell proliferation and survival. Small molecule inhibitors targeting kinases within this cascade, such as MEK, can effectively block downstream signaling.

Caption: Inhibition of the MAPK/ERK signaling pathway by a this compound derivative targeting MEK.

The inhibitory activity of compounds against MEK kinase can be determined using various commercially available assay kits, such as the ADP-Glo™ Kinase Assay.[4]

Materials:

-

Active MEK1 protein.

-

Inactive downstream substrate (e.g., ERK2).

-

Adenosine triphosphate (ATP).

-

Test compound (this compound derivative).

-

Kinase assay kit (e.g., ADP-Glo™ from Promega).

-

Kinase buffer.

-

Microplate reader (luminometer).

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the compound dilutions, active MEK1 protein, and the inactive ERK2 substrate in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes) to allow for ADP production.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.

-

Determine the IC₅₀ value of the inhibitor by plotting the percentage of MEK inhibition against the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold and its broader phenoxyaniline class represent a valuable platform in medicinal chemistry. The synthetic tractability of the diaryl ether core allows for the generation of diverse chemical libraries for screening.[1] The demonstrated efficacy of phenoxyaniline derivatives as inhibitors of key signaling molecules like the Na⁺/Ca²⁺ exchanger and protein kinases underscores their therapeutic potential in oncology and cardiovascular medicine.[1]

Future research should focus on elucidating the structure-activity relationships of this compound derivatives to optimize their potency and selectivity for specific biological targets. Further investigation into their pharmacokinetic and pharmacodynamic properties will be crucial for their advancement as clinical candidates. The continued exploration of this versatile scaffold, coupled with modern drug design strategies, holds significant promise for the development of novel and effective therapeutic agents.

References

- 1. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 3. Na+/Ca2+ exchange inhibitors: a new class of calcium regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]

- 5. Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of 2-Methyl-4-phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Methyl-4-phenoxyaniline (CAS No. 13024-16-3). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this chemical in a laboratory setting. As a primary aromatic amine, this compound requires careful handling due to its potential health hazards.[1][2] A thorough risk assessment should be conducted before commencing any work with this compound.

Chemical and Physical Properties

| Property | Value (for 4-phenoxyaniline) |

| Molecular Formula | C13H13NO |

| Molecular Weight | 199.25 g/mol [3] |

| Appearance | Brown, crystalline powder or solid[4] |

| Melting Point | 82-84 °C[4] |

| Boiling Point | 320.0 ± 25.0 °C at 760 mmHg[4] |

| Flash Point | 155.8 ± 16.4 °C[4] |

| Density | 1.1 ± 0.1 g/cm³[4] |

Hazard Identification and GHS Classification

This compound is classified as an irritant.[3] The following table summarizes the anticipated GHS classification based on information for similar aromatic amines.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Specific Target Organ Toxicity - Single Exposure (Respiratory) | Category 3 | H335: May cause respiratory irritation |

Note: This classification is based on data for structurally related compounds and should be used for guidance. A definitive classification should be based on specific experimental data for this compound.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

| Protection Type | Specification | Purpose |

| Eye/Face Protection | Chemical safety goggles or face shield | To prevent contact with eyes and face. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and absorption. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To prevent skin contact. |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or vapors. |

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

-

Store in a dark place under an inert atmosphere.

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is limited, the following sections describe standardized OECD (Organisation for Economic Co-operation and Development) test guidelines that are used to assess the safety of new chemical entities.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance.[5][6][7]

Methodology:

-

Animal Model: Typically, rats of a single sex (usually females) are used.

-

Dosing: The substance is administered orally by gavage at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight).

-

Procedure: A stepwise procedure is used with three animals per step. The outcome of each step (mortality or no mortality) determines the next dose level.

-

Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method - OECD Test Guideline 439

This in vitro method is used to assess the skin irritation potential of a chemical, reducing the need for animal testing.[8][9][10]

Methodology:

-

Test System: A reconstituted human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin.

-

Application: The test chemical is applied topically to the surface of the skin tissue.

-

Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes), after which the chemical is removed by washing. The tissue is then incubated for a further period (e.g., 42 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay. The reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan salt is quantified.

-

Classification: The substance is classified as an irritant or non-irritant based on the percentage of cell viability compared to a negative control. A viability of ≤ 50% typically classifies the substance as an irritant.[11]

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spills and Disposal

Spill Response

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see Section 3.1).

-

For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

Waste Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Do not allow the chemical to enter drains or waterways.

Visualizations

Safe Handling Workflow

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

First Aid Procedures for Exposure

Caption: A flowchart outlining the immediate first aid actions to be taken for different routes of exposure.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. matrixscientific.com [matrixscientific.com]

- 4. 4-Phenoxyaniline | CAS#:139-59-3 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 10. sterlab-store.com [sterlab-store.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for 2-Methyl-4-phenoxyaniline: Application Notes for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 2-Methyl-4-phenoxyaniline, a key intermediate for professionals in pharmaceutical research and drug development. The protocols outlined below focus on established synthetic routes, offering a comparative analysis to aid in methodology selection.

Introduction

This compound is an aromatic amine derivative with significant potential as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its structural motif, featuring a diaryl ether linkage, is prevalent in numerous biologically active compounds. This document details two primary synthetic strategies for its preparation: the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling, followed by a nitro group reduction.

Comparative Overview of Synthetic Routes